molecular formula C12H18ClNO2 B13763828 Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L- CAS No. 51581-15-8

Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L-

Cat. No.: B13763828
CAS No.: 51581-15-8
M. Wt: 243.73 g/mol
InChI Key: BFORSUNVUHAXQT-UHFFFAOYSA-N
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Description

(2-butoxy-2-oxo-1-phenylethyl)azanium chloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride typically involves the reaction of 2-butoxy-2-oxo-1-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-butoxy-2-oxo-1-phenylethylamine+HCl(2-butoxy-2-oxo-1-phenylethyl)azanium chloride\text{2-butoxy-2-oxo-1-phenylethylamine} + \text{HCl} \rightarrow \text{(2-butoxy-2-oxo-1-phenylethyl)azanium chloride} 2-butoxy-2-oxo-1-phenylethylamine+HCl→(2-butoxy-2-oxo-1-phenylethyl)azanium chloride

Industrial Production Methods

In industrial settings, the production of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride is scaled up using large reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2-butoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

(2-butoxy-2-oxo-1-phenylethyl)azanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-butoxy-2-oxo-1-phenylethyl)ammonium chloride
  • (2-butoxy-2-oxo-1-phenylethyl)amine
  • (2-butoxy-2-oxo-1-phenylethyl)azanium bromide

Uniqueness

(2-butoxy-2-oxo-1-phenylethyl)azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloride ion makes it particularly useful in substitution reactions, and its structure allows for diverse applications in various fields.

Properties

CAS No.

51581-15-8

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

(2-butoxy-2-oxo-1-phenylethyl)azanium;chloride

InChI

InChI=1S/C12H17NO2.ClH/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,13H2,1H3;1H

InChI Key

BFORSUNVUHAXQT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Origin of Product

United States

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